molecular formula C9H8N2O2 B1299214 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 80353-94-2

7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1299214
CAS RN: 80353-94-2
M. Wt: 176.17 g/mol
InChI Key: GWOWWQVYWZHBRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazopyridine derivatives typically involves the reaction of 2-aminopyridines with reactive intermediates like ethyl 2-chloroacetoacetate, followed by hydrolysis to yield the corresponding carboxylic acids . For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids was achieved by this method, indicating a general approach that could be adapted for the synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of imidazopyridine derivatives is characterized by the presence of an imidazole ring fused to a pyridine ring. The substitution pattern on the rings, particularly at the 2, 3, or 7 positions, significantly influences the biological activity of these compounds. For example, the presence of a 3,3-dimethylbutanoic acid side chain at the 2-position of an imidazopyridine derivative was found to enhance its potency as a thromboxane A2 receptor antagonist .

Chemical Reactions Analysis

Imidazopyridine derivatives can undergo various chemical reactions, including alkylation, amidation, and esterification, which allow for the introduction of different functional groups and side chains. These modifications can be strategically employed to tune the biological activity and pharmacokinetic properties of the compounds . The regioselectivity of these reactions is often influenced by the nature of the substituents already present on the imidazopyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazopyridine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. For example, the presence of a carboxylic acid group can enhance the solubility of the compound in aqueous media, which is beneficial for biological applications .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis Techniques : The synthesis of 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives has been achieved through various methods. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolyzing the resulting ethyl carboxylates (Abignente et al., 1982).
  • Pharmacological Activities : These compounds exhibit notable antiinflammatory, analgesic, and antipyretic properties, although they have been observed to have ulcerogenic activities as well (Abignente et al., 1982); (Abignente et al., 1984).

Chemical Properties and Modifications

  • Chemical Derivatives : Various derivatives of this compound have been synthesized, such as esters, acids, and amides, to evaluate their antiinflammatory and analgesic activities (Di Chiacchio et al., 1998).
  • Catalytic Activity : Imidazolo[1,2-a]pyridine derivatives have been utilized as catalysts for oxidation reactions. For instance, derivatives like ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate have shown effectiveness in catalyzing the oxidation of catechol to o-quinone (Saddik et al., 2012).

Biomedical Research and Applications

  • Antimycobacterial Activity : Some thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, were synthesized for antimycobacterial activities, although they did not show significant in vitro antituberculous activity at tested concentrations (Kasimogullari & Cesur, 2004).
  • Fluorescent Properties : Imidazo[1,2-a]pyridine-based compounds, including derivatives of 7-methylimidazo[1,2-a]pyridine, have been studied for their fluorescent properties. These compounds demonstrated thermal stability and maintained fluorescent properties, making them of interest in the search for novel fluorescent organic compounds (Tomoda et al., 1999).

Future Directions

The future directions for research on “7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” and related compounds are likely to focus on their potential applications in medicinal chemistry, given their wide range of biological activities . Further studies on the synthesis, structure-activity relationships, and mechanisms of action of these compounds could lead to the development of new therapeutic agents .

properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWWQVYWZHBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360070
Record name 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80353-94-2
Record name 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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